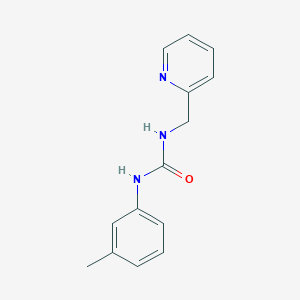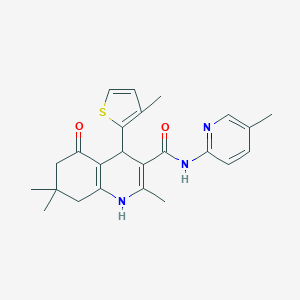![molecular formula C26H32BrN7O2 B451692 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451692.png)
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
准备方法
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE involves multiple steps. The preparation typically starts with the formation of the 1,2,4-triazole ring system, which can be achieved through a copper-catalyzed click reaction of azides with alkynes . The benzimidazole moiety is then introduced through a condensation reaction with appropriate precursors. The adamantanecarboxamide group is incorporated in the final step, often using standard amide coupling reactions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the bromine atom or the triazole ring, resulting in debromination or hydrogenation products.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases that involve specific protein interactions.
Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole and benzimidazole moieties are known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and specificity . The adamantanecarboxamide group may contribute to the compound’s stability and bioavailability.
相似化合物的比较
Similar compounds include other triazole and benzimidazole derivatives, such as:
3-bromo-1H-1,2,4-triazole: Used as a ligand for transition metals and in synthetic reactions.
1,2,3-triazole derivatives: Known for their biological activities, including antimalarial and antibacterial properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Studied for their potential therapeutic applications. Compared to these compounds, 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE offers a unique combination of functional groups that may enhance its biological activity and specificity.
属性
分子式 |
C26H32BrN7O2 |
|---|---|
分子量 |
554.5g/mol |
IUPAC 名称 |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H32BrN7O2/c27-23-28-17-34(31-23)26-14-18-11-19(15-26)13-25(12-18,16-26)22(35)30-24-29-20-3-1-2-4-21(20)33(24)6-5-32-7-9-36-10-8-32/h1-4,17-19H,5-16H2,(H,29,30,35) |
InChI 键 |
HCFJPQOJYUWWNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
规范 SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 3-[({5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B451609.png)


![Propyl 4-(4-tert-butylphenyl)-2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B451616.png)
![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451617.png)
![methyl 5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B451620.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451621.png)

![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451623.png)
![2-[(3-Methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B451627.png)

![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451629.png)

![N-(3-carbamoyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B451632.png)
